(2S,5R)-5-Piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid
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Overview
Description
The compound “(2S,5R)-5-Piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many natural products and pharmaceuticals. The presence of an oxolane (a five-membered ring containing an oxygen) and a carboxamide group suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The piperidine ring might undergo reactions at the nitrogen atom, while the carboxamide group could participate in various acid-base or nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the carboxamide) could increase its solubility in water .Scientific Research Applications
Synthesis of Novel Compounds
Research demonstrates the synthesis of novel compounds derived from benzodifuran, triazine, oxadiazepine, and thiazolopyrimidine structures, showing potential as anti-inflammatory and analgesic agents. These compounds exhibit inhibitory activities against cyclooxygenase-1 and cyclooxygenase-2, indicating their therapeutic potential in treating inflammation and pain (Abu‐Hashem et al., 2020).
Catalysis and Chemical Transformations
The use of trifluoroacetic acid as a catalyst in cationic cyclisations has been explored, showing efficiency in forming pyrrolidines and polycyclic systems through the termination by sulfonamide groups (Haskins & Knight, 2002). Additionally, compounds have been developed for the inhibition of soluble epoxide hydrolase, with the triazine heterocycle being crucial for potency and selectivity (Thalji et al., 2013).
Magnetic Studies and Coordination Polymers
The research has also delved into magnetic studies and the construction of coordination polymers using Co(II) and Mn(II) ions, demonstrating the versatility of these compounds in forming various structural motifs with potential applications in material science (Ahmad et al., 2012).
Antimicrobial Agents
A series of 1,4-disubstituted 1,2,3-triazole derivatives have been synthesized and evaluated as possible antimicrobial agents, showing moderate to good activities against Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S,5R)-5-piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.C2HF3O2/c11-10(13)9-2-1-8(14-9)7-3-5-12-6-4-7;3-2(4,5)1(6)7/h7-9,12H,1-6H2,(H2,11,13);(H,6,7)/t8-,9+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKRSDYYBNPSPW-RJUBDTSPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C2CCNCC2)C(=O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1C2CCNCC2)C(=O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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